1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-5-12(6-3-10)20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLRYDKZAAZMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and 4-hydroxyacetophenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Ether Formation: The key step involves the formation of an ether bond between the pyridine and phenyl rings. This is achieved through a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxyacetophenone reacts with the trifluoromethylpyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts, while conditions may involve varying temperatures, pressures, and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.
Agrochemicals: It is explored as a potential ingredient in pesticides and herbicides, leveraging its chemical stability and effectiveness.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins within biological systems, affecting their function and activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Effects: The compound’s effects depend on its binding affinity and specificity for its targets, leading to potential therapeutic or toxicological outcomes.
Comparison with Similar Compounds
Trifluoromethyl (CF₃) Group
The CF₃ group in the target compound and its analogs enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic enzyme pockets. For example, pyridine derivatives like UDO and UDD (CYP51 inhibitors) leverage CF₃ for anti-Trypanosoma cruzi activity .
Chlorine Substitution
The chlorinated analog (C₁₄H₉ClF₃NO₂) exhibits a higher molar mass (315.67 vs. 281.24) and predicted boiling point (354°C vs.
Linkage Modifications
Replacing the ether oxygen (-O-) with a thioether (-S-) in (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
Complex Heterocyclic Systems
Compounds like MK47 incorporate piperazine and thiophene moieties, broadening pharmacological profiles. These additions enable multitarget interactions but complicate synthesis and purification compared to the simpler acetylphenyl-pyridine scaffold of the target compound .
Discontinuation and Stability Considerations
The discontinuation of this compound may reflect instability under storage conditions (e.g., hydrolysis of the acetyl group) or inferior performance compared to analogs like the chlorinated variant, which offers enhanced bioactivity .
Biological Activity
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, a compound featuring a trifluoromethyl group attached to a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse sources.
- CAS Number : 338978-29-3
- Molecular Formula : C15H12F3N1O2
- Molecular Weight : 297.26 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with trifluoromethylated pyridine derivatives. This process often utilizes various coupling agents and conditions to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study demonstrated that derivatives with this substituent showed selective activity against various pathogens, including Chlamydia species. The presence of the trifluoromethyl group was critical for the observed biological activity, as analogs lacking this moiety were inactive .
The mechanism of action for this compound appears to involve interference with bacterial protein synthesis or cell wall integrity. Preliminary studies suggest that the compound may disrupt chlamydial inclusion bodies in infected cells, leading to reduced pathogen viability .
Case Study 1: Antichlamydial Activity
In a study assessing new scaffolds for antichlamydial activity, derivatives of the compound were evaluated for their efficacy against Chlamydia trachomatis. The results indicated that certain derivatives exhibited significant inhibition of chlamydial growth at concentrations as low as 16 μg/mL, demonstrating the importance of structural modifications in enhancing biological activity .
Case Study 2: Toxicity Assessment
Toxicity studies conducted on human cell lines revealed that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations. This finding is promising for its potential therapeutic applications, suggesting a favorable safety profile compared to other antimicrobial agents .
Comparative Analysis of Biological Activity
| Compound | Antimicrobial Activity (μg/mL) | Cytotoxicity (IC50 μg/mL) | Mechanism |
|---|---|---|---|
| This compound | 16 (against Chlamydia) | >100 | Disruption of inclusion bodies |
| ADEP1 | 8 (against N. meningitidis) | <10 | Activation of ClpP enzyme |
| Spectinomycin | 128 (against Chlamydia) | <50 | Inhibition of protein synthesis |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone?
Answer:
The synthesis typically involves two key steps: (1) aryl ether formation between 4-hydroxyphenylacetone and 2-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the pyridinyloxy group ; (2) purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For scale-up, catalytic methods using Pd or Cu catalysts may enhance coupling efficiency .
Critical Parameters:
- Reaction Time: Prolonged heating (>12 hours) may degrade the trifluoromethyl group.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?
Answer:
The CF₃ group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the pyridine ring and reducing electron density at the acetophenone carbonyl. This enhances electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT/B3LYP) reveal a dipole moment increase (~4.2 D) compared to non-fluorinated analogs, impacting solubility in polar media . Steric effects are minimal due to the CF₃ group’s position on the pyridine ring, allowing unimpeded π-stacking in crystal lattices .
Methodological Insight:
- DFT Calculations: Optimize molecular geometry using Gaussian 09 with 6-31G(d) basis sets.
- XRD Analysis: Resolve steric clashes via single-crystal diffraction (Mo-Kα radiation) .
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- ¹H/¹³C NMR: Key signals include the acetophenone carbonyl (δ ~205 ppm in ¹³C) and pyridine ring protons (δ 8.2–8.6 ppm in ¹H) .
- FT-IR: Confirm carbonyl stretch at ~1680 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .
- HRMS: Exact mass calculated for C₁₅H₁₁F₃NO₂: [M+H]⁺ = 310.0753 .
Data Interpretation Tip:
- Compare with PubChem’s reference spectra for fluorinated acetophenones to validate assignments .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges). To address this:
- Standardize Assays: Use NIH/3T3 fibroblasts for cytotoxicity baselines and HEK293 cells for receptor-binding studies .
- Dose-Response Curves: Generate IC₅₀ values across ≥5 concentrations (0.1–100 μM) with triplicate measurements .
- Control for Fluorine Interactions: Replace CF₃ with CH₃ in analogs to isolate electronic vs. steric effects .
Case Study:
In metabotropic glutamate receptor studies, this compound showed biased agonism in HEK293 cells but not in neuronal cultures, highlighting cell-type-dependent effects .
Advanced: What computational strategies predict reactivity in cross-coupling reactions?
Answer:
- Transition State Modeling: Use Gaussian’s Nudged Elastic Band (NEB) method to map energy barriers for Suzuki-Miyaura couplings .
- Solvent Effects: COSMO-RS simulations in toluene or THF predict improved yields due to reduced dielectric screening .
- Catalyst Screening: DFT-calculated binding energies (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) identify optimal catalysts for C–O bond formation .
Validation:
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity: Store in amber vials at –20°C; UV/Vis studies show decomposition under >300 nm light .
- Hydrolytic Stability: The trifluoromethyl group resists hydrolysis, but the acetophenone carbonyl may hydrate in aqueous buffers (pH > 9) .
Best Practices:
- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 80:20 MeOH/H₂O) .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Bioisosteric Replacement: Substitute pyridine with quinoline to improve blood-brain barrier penetration .
- Pro-drug Strategies: Introduce ester groups at the acetophenone position for controlled release .
- SAR Studies: Test methyl, chloro, and nitro substituents at the phenyl ring’s para position to optimize receptor affinity .
Example:
Derivatives with a 4-nitro group showed 3-fold higher binding to kinase targets compared to the parent compound in SPR assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
